molecular formula C5H10Si B032187 Ethynyltrimethylsilane CAS No. 1066-54-2

Ethynyltrimethylsilane

Cat. No. B032187
CAS RN: 1066-54-2
M. Wt: 98.22 g/mol
InChI Key: CWMFRHBXRUITQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethynyltrimethylsilane is synthesized through various methods, often involving organometallic reagents. For example, its polymerization with Pd(II) coordination sites has been explored, indicating the potential for creating polymers with specific properties through the incorporation of Pd(II) sites into the polymer chains (Russo et al., 1996). Other methods include the iridium-catalyzed addition of ethynyltrimethylsilane to activated quinolines and isoquinolines, resulting in good to high yields of the addition products (Yamazaki et al., 2004).

Molecular Structure Analysis

The molecular structure of ethynyltrimethylsilane and its derivatives has been a key focus, particularly in understanding the effects of π-conjugation systems on the optical properties of polysilanes (Ochiai & Akiyama, 2012). These studies help elucidate how the structure of ethynyltrimethylsilane impacts its reactivity and stability.

Chemical Reactions and Properties

Ethynyltrimethylsilane participates in various chemical reactions, including organocopper(I) mediated synthesis of 1-alkenylsilanes and 1,3-alkadienylsilanes from ethynylsilanes, showcasing its utility in producing a wide range of organosilicon compounds (Westmijze et al., 1984). Its role in atmospheric pressure chemical vapour deposition of polycarbosilane films highlights its potential in material science, especially for creating protective coatings (Pola et al., 2002).

Physical Properties Analysis

The physical properties of ethynyltrimethylsilane and its polymers have been studied to understand their potential applications. For instance, the polymerization of ethynyltrimethylsilane with Pd(II) coordination sites results in polymers with specific physical properties related to their Pd(II) content and structure (Russo et al., 1996).

Chemical Properties Analysis

The chemical properties of ethynyltrimethylsilane, such as its reactivity in addition reactions and polymerization processes, have been extensively researched. These studies provide insight into the mechanisms and outcomes of its reactions, offering valuable information for its application in organic synthesis and material science (Yamazaki et al., 2004; Pola et al., 2002).

Scientific Research Applications

  • It is used as a key intermediate in the total synthesis of potential tyrosine kinase 2 inhibitors through transition metal catalyzed alkyne cyclotrimerization of unsymmetrically bromo-substituted diynes (Melnes, Bayer, & Gautun, 2012).
  • It is involved in the synthesis of various benzylated and alkynylated N-heterocycles in metal-free methods, potentially useful in creating symmetrical disubstituted acetylenes (Puthanveedu, Polychronidou, & Antonchick, 2019).
  • It participates in the Sonogashira reaction with 9-bromoanthracene, producing both expected and unexpected products, indicating its role in novel organic syntheses (Nikitin, Müller‐Bunz, Guiry, & McGlinchey, 2019).
  • In addition, ethynyltrimethylsilane is utilized in iridium-catalyzed addition reactions to quinolines and isoquinolines activated by acyl chloride for synthesizing dihydroquinolines and trimethylsilyl derivatives (Yamazaki, Fujita, & Yamaguchi, 2004).
  • Studies on shielding anisotropies of acetylenic carbons and solution molecular dynamics of ethynyltrimethylsilane contribute to understanding the total relaxation rate of acetylenic carbons, impacting material sciences and NMR studies (Gryff-Keller, Ejchart, & Jackowski, 1994).
  • It is used for organocopper(I) mediated synthesis of 1-alkenylsilanes and 1,3-alkadienylsilanes, which have implications in organic synthesis and catalysis (Westmijze, Kleijn, & Vermeer, 1984).

Safety And Hazards

Ethynyltrimethylsilane is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use explosion-proof equipment .

Relevant Papers

The paper titled “Switching excitons between the emissive and photochromic pathways in the triphenylethylene system” discusses the use of Ethynyltrimethylsilane in the study of photoluminescence and photochromic properties . Another paper titled “Laser-induced polymerization of gaseous ethynyltrimethylsilane was used for efficient chemical vapour deposition of polycarbosilane films” discusses the use of Ethynyltrimethylsilane in the production of polymers .

properties

IUPAC Name

ethynyl(trimethyl)silane
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InChI

InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CWMFRHBXRUITQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

30553-41-4
Record name Silane, ethynyltrimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID7061435
Record name Trimethylsilylacetylene
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Molecular Weight

98.22 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Trimethylsilylacetylene
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Vapor Pressure

224.0 [mmHg]
Record name Trimethylsilylacetylene
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Product Name

Trimethylsilylacetylene

CAS RN

1066-54-2, 7299-46-9
Record name (Trimethylsilyl)acetylene
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Record name Silane, ethynyltrimethyl-
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Record name Silane, ethynyltrimethyl-
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Record name Trimethylsilylacetylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethynyltrimethylsilane
Reactant of Route 2
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Ethynyltrimethylsilane
Reactant of Route 3
Ethynyltrimethylsilane
Reactant of Route 4
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Ethynyltrimethylsilane
Reactant of Route 5
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Ethynyltrimethylsilane
Reactant of Route 6
Ethynyltrimethylsilane

Citations

For This Compound
2,290
Citations
WB Austin, N Bilow, WJ Kelleghan… - The Journal of Organic …, 1981 - ACS Publications
Classical methods1 for the synthesis of terminal aryl-acetylenes in general involvemanipulation of preformed, two-carbon side chains and include methodssuch as the Vilsmeier method…
Number of citations: 536 pubs.acs.org
MV Russo, A Furlani, M Cuccu, G Polzonetti - Polymer, 1996 - Elsevier
The polymerization of ethynyltrimethylsilane with {Pd[C  C-Si(CH 3 ) 3 )] 2 (PPh 3 ) 2 } in different complex: monomer ratios has been investigated. Polymers containing Pd(II) have …
Number of citations: 37 www.sciencedirect.com
K Nikitin, H Müller-Bunz, PJ Guiry… - Journal of Organometallic …, 2019 - Elsevier
The Sonogashira reaction of 9-bromoanthracene and ethynyltrimethylsilane furnishes not only the anticipated 9-(trimethylsilylethynyl)anthracene and 2-(trimethylsilyl)aceanthrylene but …
Number of citations: 5 www.sciencedirect.com
VP Yur'ev, GA Gailyunas, FG Yusupova… - Journal of …, 1979 - Elsevier
… Ethynyltrimethylsilane, in the presence of the nickel catalytic system, is converted into a linear dimer, 1,4-bis(trimethylsilyl)but-3-ene-1-yne, and linear trimer, 1,4,6-tris(trimethylsilyl)hex-3…
Number of citations: 13 www.sciencedirect.com
B Wrackmeyer, E Khan, A Badshah, E Molla… - … für Naturforschung B, 2010 - degruyter.com
The molecular structures of three alkynylsilanes, tetrakis(ethynyl-p-tolyl)silane, 3,3,6,6,-tetramethyl- 3,6-disila-triyne, 3,3,6,6,9,9,-hexamethyl-3,6,9-trisila-tetrayne, and of bis(…
Number of citations: 12 www.degruyter.com
B Wrackmeyer, W Milius, A Badshah - Journal of organometallic chemistry, 2002 - Elsevier
The reaction of hexachlorodisilane, Si 2 Cl 6 , with six equivalents of lithium alkynides, LiCCR (R=Bu, SiMe 3 ) led to hexa(1-alkynyl)disilanes Si 2 (CCR) 6 [R=Bu (1), Me 3 Si (2)…
Number of citations: 19 www.sciencedirect.com
H Westmijze, H Kleijn, P Vermeer - Journal of organometallic chemistry, 1984 - Elsevier
… An interesting 1,3-diene formation is observed on treating excess of ethynyltrimethylsilane (Ib) with R 3 Cu 2 MgCl; this reaction involves addition of intermediary vinylcuprates to …
Number of citations: 26 www.sciencedirect.com
A Gryffkeller, A Ejchart, K Jackowski - Journal of Magnetic Resonance …, 1994 - Elsevier
The 13 C longitudinal relaxation times and { 1 H}- 13 C NOE factors for ethynyltrimethylsilane, (CH 3 ) 3 SiCCH, in CDCl 3 solution at 302.8 K have been measured at four magnetic …
Number of citations: 16 www.sciencedirect.com
J Pola, M Urbanová, Z Bastl… - Macromolecular rapid …, 2000 - Wiley Online Library
ArF laser photolysis of gaseous ethynyltrimethylsilane allows a controlled polymerization at the triple bond and represents a unique photopolymerization in the absence of photoinitiators…
Number of citations: 11 onlinelibrary.wiley.com
JH Kim, YT Park - Bulletin of the Korean Chemical Society, 2006 - koreascience.kr
… Copper-catalyzed oxidative coupling (Glaser coupling) reaction of ethynyltrimethylsilane has been reported to yield bis(trimethylsilyl)diacetylene.We have reported recently the Glaser …
Number of citations: 9 koreascience.kr

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